1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)-
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Overview
Description
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxathiolane ring and a purine base with an amino and fluoro substitution. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- involves several steps. The primary synthetic route includes the formation of the oxathiolane ring followed by the attachment of the purine base. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the oxathiolane ring or the purine base.
Substitution: The amino and fluoro groups on the purine base can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- can be compared with other similar compounds, such as:
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)-: Lacks the fluoro substitution, which may affect its biological activity.
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-chloro-9H-purin-9-yl)-, (2S-cis)-: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties. The uniqueness of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- lies in its specific substitutions, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
149819-71-6 |
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Molecular Formula |
C9H10FN5O2S |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10FN5O2S/c10-9-13-7(11)6-8(14-9)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m1/s1 |
InChI Key |
FHYHYXRPVWILHN-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
Origin of Product |
United States |
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